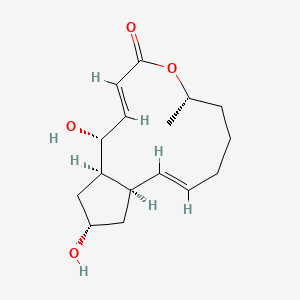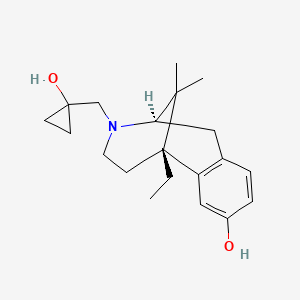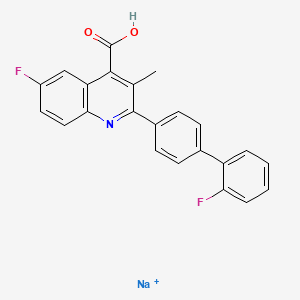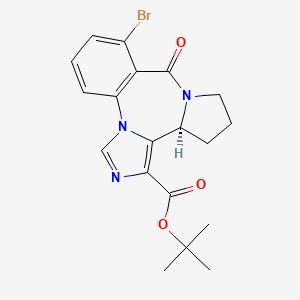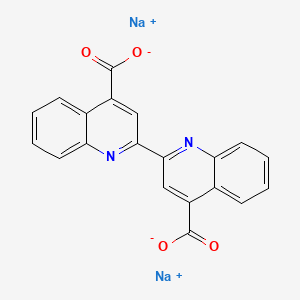
BCA 二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Biquinoline-4,4’-dicarboxylic acid (BCA) is a colorimetric reagent for the detection of copper (Cu+). BCA and Cu+ form a stable 2:1 complex that has an absorbance maximum at 562 nm. It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions.
BCA Disodium, also known as Bicinchoninic Acid Sodium, is used for the determination of Cu and protein concentration in assays.
科学研究应用
- BCA 法(双缩脲酸法)是一种常用的方法,用于定量溶液中蛋白质的总浓度 。它根据蛋白质对 Cu²⁺ 离子的还原反应提供比色读数。该方法适用于含有高达 5% 表面活性剂(去污剂)的样品,并且与考马斯亮蓝染料法(如 Bradford 法)相比,受蛋白质成分差异的影响较小。BCA 法提供更高的蛋白质间一致性,并广泛应用于生物化学和分子生物学研究中。
- 研究人员采用 BCA 法来测量糖苷水解酶 (GH) 的活性,尤其是在可溶性多糖底物上。 通过定量释放的还原糖,这种方法提供了一种高度灵敏的方法来评估酶活性 。BCA 法的灵敏度使其在研究酶促过程方面具有价值。
蛋白质定量
酶活性测定
作用机制
Target of Action
BCA Disodium, also known as Disodium 2,2’-biquinoline-4,4’-dicarboxylate, primarily targets proteins . It is used as a reagent for determining protein concentration . Proteins reduce alkaline Cu (II) to Cu (I), which then complexes with BCA to form a purple complex . The absorbance at 562nm is directly proportional to protein concentration .
Mode of Action
BCA Disodium interacts with its protein targets through a colorimetric reaction . In the presence of proteins, BCA Disodium facilitates the reduction of Cu (II) to Cu (I). This Cu (I) then forms a complex with BCA, resulting in a color change from blue to purple . The intensity of this color change is directly proportional to the concentration of protein present .
Biochemical Pathways
The primary biochemical pathway affected by BCA Disodium is the protein quantification pathway . The interaction of BCA Disodium with proteins leads to the formation of a Cu (I)-BCA complex, which can be quantified colorimetrically . This allows for the measurement of protein concentration in a given solution .
Result of Action
The primary result of BCA Disodium’s action is the quantification of protein concentration . By interacting with proteins and inducing a color change, BCA Disodium allows for the measurement of protein concentration in a solution . This is particularly useful in biochemical research and clinical diagnostics.
Action Environment
The action of BCA Disodium can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the colorimetric reaction . Additionally, the presence of other substances, such as detergents or reducing agents, can interfere with the reaction and affect the accuracy of protein quantification . Therefore, it is crucial to control these environmental factors to ensure the accurate functioning of BCA Disodium.
生化分析
Biochemical Properties
BCA Disodium plays a crucial role in biochemical reactions, particularly in protein quantification. The BCA assay relies on the reduction of Cu^2+ ions to Cu^1+ ions by protein in an alkaline medium . The Cu^1+ ions then react with bicinchoninic acid (BCA), forming a complex that absorbs light at 562 nm . The amount of complex formed is proportional to the amount of protein present in the sample . This interaction between BCA Disodium and proteins is fundamental to its role in biochemical reactions.
Cellular Effects
The effects of BCA Disodium on various types of cells and cellular processes are primarily related to its role in protein quantification. The BCA assay, which utilizes BCA Disodium, is widely used in biochemical research, biotechnology, and clinical diagnostics for the quantification of total protein in various sample types such as serum, plasma, and cell lysates .
Molecular Mechanism
The molecular mechanism of BCA Disodium involves two key reactions. First, the peptide bonds in protein reduce Cu^2+ ions from the copper (II) sulfate to Cu^1+ (a temperature-dependent reaction). The amount of Cu^2+ reduced is proportional to the amount of protein present in the solution . Next, two molecules of bicinchoninic acid chelate with each Cu^1+ ion, forming a purple-colored complex that strongly absorbs light at a wavelength of 562 nm .
Temporal Effects in Laboratory Settings
The effects of BCA Disodium over time in laboratory settings are primarily related to its role in the BCA assay. The BCA assay is a temperature-dependent reaction, with higher temperatures (37 to 60 °C) recommended to increase assay sensitivity while minimizing variances caused by unequal amino acid composition .
Metabolic Pathways
BCA Disodium is involved in the metabolic pathway of the BCA assay, which is used for protein quantification. This pathway involves the reduction of Cu^2+ ions to Cu^1+ ions by protein, followed by the formation of a complex between Cu^1+ ions and bicinchoninic acid .
属性
CAS 编号 |
979-88-4 |
|---|---|
分子式 |
C20H12N2NaO4 |
分子量 |
367.3 g/mol |
IUPAC 名称 |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |
InChI 键 |
XOFLBTNKRYTOHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
979-88-4 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BCA Disodium; BCA Disodium salt; Bicinchoninic Acid Sodium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


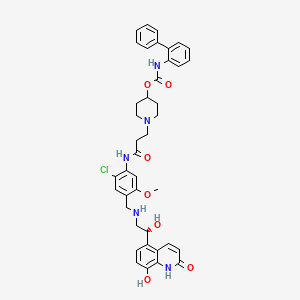
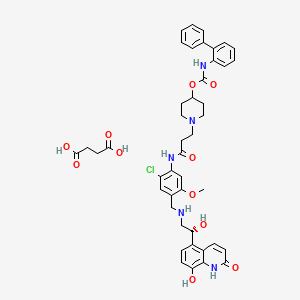
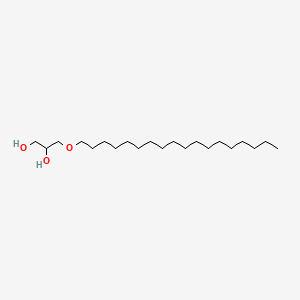
![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
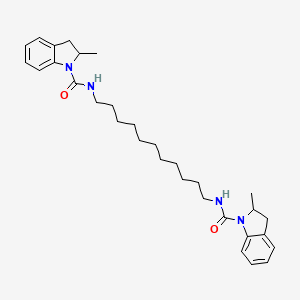
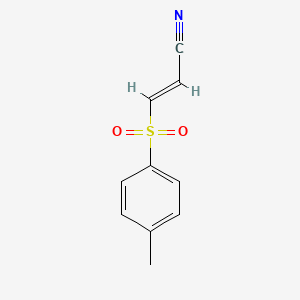
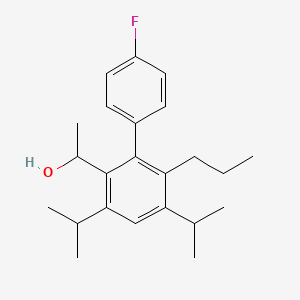
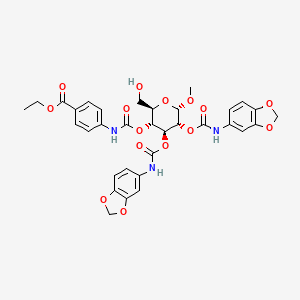
![3-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B1667772.png)

